Fmoc-4-azido-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

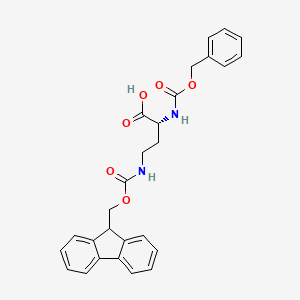

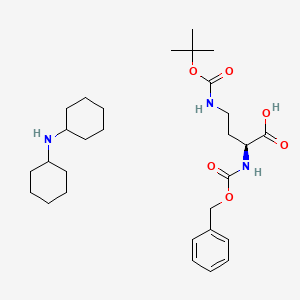

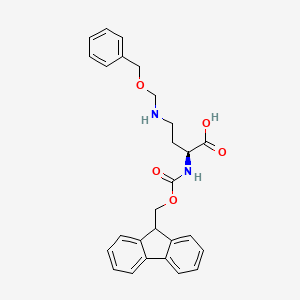

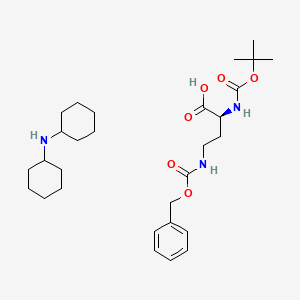

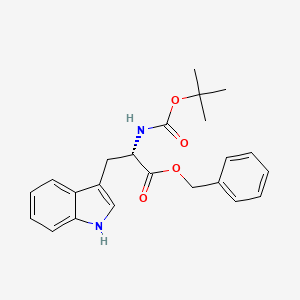

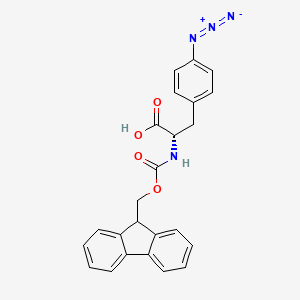

Fmoc-4-azido-L-phenylalanine (Fmoc-4-AzPhe) is an important amino acid derivative used in various scientific research applications. It is a relatively new compound that has been gaining increasing interest in the scientific community due to its unique properties and applications. Fmoc-4-AzPhe is a synthetic amino acid that can be used as a building block for peptides and proteins. It is also used as an intermediate in organic synthesis and as a starting material for the synthesis of other azide-containing compounds.

Applications De Recherche Scientifique

Peptide Synthesis

“Fmoc-4-azido-L-phenylalanine” is used as a building block in peptide synthesis to create peptides with specific properties and functions . It’s an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels .

Creation of Membrane-Active Peptides

This compound has been used to create membrane-active peptides . These peptides can interact with cell membranes, which is crucial in many biological processes, including cell signaling and drug delivery.

Bioconjugation

“Fmoc-4-azido-L-phenylalanine” is used in bioconjugation . Bioconjugation involves attaching two biomolecules together, which is useful in many areas of research, including drug delivery and imaging.

Enzyme Inhibitors

This compound has been used to create enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. They can be used in medicine to treat diseases by controlling the activity of enzymes.

Protein Functionalization

The in-vivo incorporation of clickable unnatural amino acids such as “4-Azido-L-phenylalanine” with unique reactivity at a defined position is used for functionalization of proteins . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis of Photoreactive Affinity Labels

“Fmoc-4-azido-L-phenylalanine” is used in the synthesis of photoreactive affinity labels . These labels can be attached to a molecule of interest, and when exposed to light, they form a covalent bond with the nearest neighbor molecule. This is useful in studying protein-protein interactions and other biological processes.

Propriétés

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCQWPWXJJNFA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-azido-L-phenylalanine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.